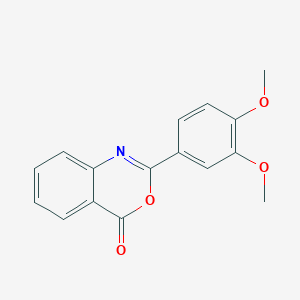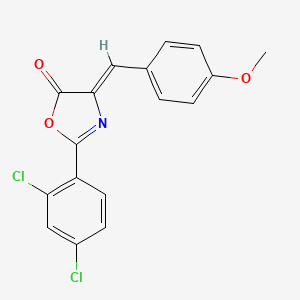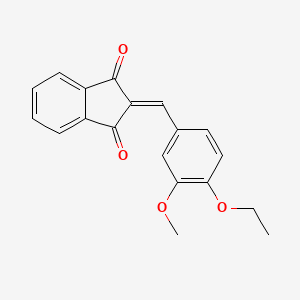![molecular formula C18H19N3O B11709385 2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol](/img/structure/B11709385.png)
2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-{2-[(1Z)-3,3-Dimetil-1,2,3,4-tetrahidroisoquinolin-1-ilideno]hidrazin-1-ilideno}metil]fenol es un complejo compuesto orgánico caracterizado por su estructura única, que incluye una porción de tetrahidroisoquinolina y un grupo fenol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[(E)-{2-[(1Z)-3,3-Dimetil-1,2,3,4-tetrahidroisoquinolin-1-ilideno]hidrazin-1-ilideno}metil]fenol generalmente implica múltiples pasos. Un método común comienza con la preparación del derivado de tetrahidroisoquinolina, seguido de la introducción de la porción de hidrazina y posterior acoplamiento con un derivado de fenol. Las condiciones de reacción a menudo requieren el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar la estereoquímica y el rendimiento deseados.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. Esto incluye el uso de reactores de flujo continuo, sistemas de síntesis automatizados y estrictas medidas de control de calidad para garantizar la consistencia y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[(E)-{2-[(1Z)-3,3-Dimetil-1,2,3,4-tetrahidroisoquinolin-1-ilideno]hidrazin-1-ilideno}metil]fenol puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo fenol puede oxidarse para formar quinonas.
Reducción: La porción de hidrazina puede reducirse para formar aminas.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.
Sustitución: Los reactivos electrófilos como bromo (Br2) o ácido nítrico (HNO3) pueden utilizarse en condiciones ácidas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo fenol puede producir quinonas, mientras que la reducción de la porción de hidrazina puede producir aminas primarias.
Aplicaciones Científicas De Investigación
2-[(E)-{2-[(1Z)-3,3-Dimetil-1,2,3,4-tetrahidroisoquinolin-1-ilideno]hidrazin-1-ilideno}metil]fenol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial actividad biológica, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible agente terapéutico debido a su estructura y reactividad únicas.
Industria: Se utiliza en el desarrollo de materiales avanzados y sensores químicos.
Mecanismo De Acción
El mecanismo de acción de 2-[(E)-{2-[(1Z)-3,3-Dimetil-1,2,3,4-tetrahidroisoquinolin-1-ilideno]hidrazin-1-ilideno}metil]fenol involucra su interacción con dianas moleculares y vías específicas. La porción de tetrahidroisoquinolina puede interactuar con varias enzimas y receptores, potencialmente inhibiendo o modulando su actividad. El grupo fenol puede participar en reacciones redox, influenciando el estrés oxidativo celular y las vías de señalización.
Comparación Con Compuestos Similares
Compuestos Similares
1,2,3,4-Tetrahidroisoquinolina: Un análogo más simple con características estructurales similares pero sin los grupos hidrazina y fenol.
Fenilhidrazina: Contiene la porción de hidrazina pero carece de la estructura de tetrahidroisoquinolina.
Derivados de quinolina: Comparten algunas similitudes estructurales pero difieren en sus propiedades químicas y reactividad.
Unicidad
2-[(E)-{2-[(1Z)-3,3-Dimetil-1,2,3,4-tetrahidroisoquinolin-1-ilideno]hidrazin-1-ilideno}metil]fenol es único debido a su combinación de un núcleo de tetrahidroisoquinolina con un grupo hidrazina y fenol. Esta estructura única confiere una reactividad química y una actividad biológica potencial distintivas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C18H19N3O |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
2-[(E)-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C18H19N3O/c1-18(2)11-13-7-3-5-9-15(13)17(20-18)21-19-12-14-8-4-6-10-16(14)22/h3-10,12,22H,11H2,1-2H3,(H,20,21)/b19-12+ |
Clave InChI |
ARACHFZUFSXQHQ-XDHOZWIPSA-N |
SMILES isomérico |
CC1(CC2=CC=CC=C2C(=N1)N/N=C/C3=CC=CC=C3O)C |
SMILES canónico |
CC1(CC2=CC=CC=C2C(=N1)NN=CC3=CC=CC=C3O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


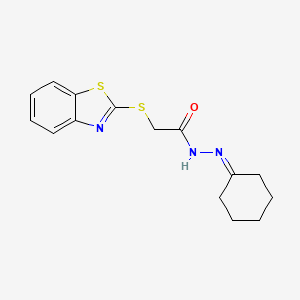
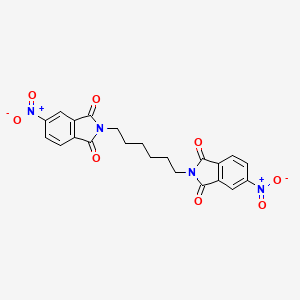
![5-bromo-N-{3-chloro-4-[(4-chlorophenyl)carbonyl]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11709324.png)

![2-(4-methylphenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11709333.png)
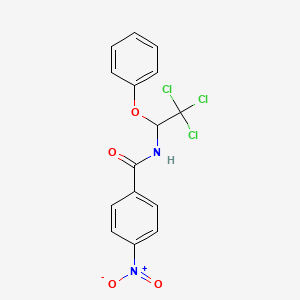
![4-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709347.png)
![2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709350.png)

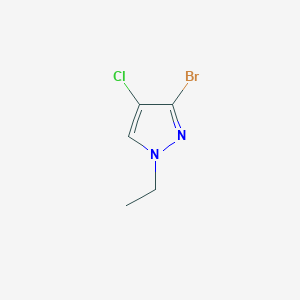
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1'-biphenyl]-4-carbohydrazide](/img/structure/B11709368.png)
